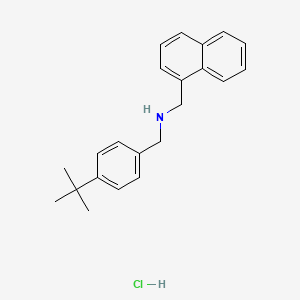

Desmethyl Butenafine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desmethyl Butenafine Hydrochloride is a synthetic antifungal agent derived from Butenafine Hydrochloride. It is primarily used to treat various fungal infections due to its potent antifungal properties. The compound acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Butenafine Hydrochloride involves the reaction of n-methyl-p-tert-butyl benzylamine with 1-naphthalenemethanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Desmethyl Butenafine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different antifungal properties and applications .

Wissenschaftliche Forschungsanwendungen

Desmethyl Butenafine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the development of new antifungal agents.

Biology: The compound is studied for its effects on fungal cell membranes and its potential to treat fungal infections.

Medicine: It is used in the formulation of topical antifungal creams and gels.

Industry: The compound is utilized in the production of antifungal coatings and materials.

Wirkmechanismus

Desmethyl Butenafine Hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition blocks the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

- Butenafine Hydrochloride

- Terbinafine Hydrochloride

- Naftifine Hydrochloride

- Clotrimazole

- Fluconazole

Comparison: Desmethyl Butenafine Hydrochloride is unique due to its specific inhibition of squalene epoxidase, which makes it highly effective against a broad spectrum of fungi. Compared to similar compounds, it has a higher potency and a broader range of antifungal activity .

Biologische Aktivität

Desmethyl Butenafine Hydrochloride, a derivative of butenafine, is a synthetic antifungal agent belonging to the benzylamine class. It exhibits significant biological activity against various fungal pathogens, particularly dermatophytes and yeast. This article delves into its mechanism of action, efficacy in clinical studies, and comparative analysis with other antifungal agents.

This compound operates primarily through the inhibition of squalene monooxygenase, an enzyme crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes; thus, its inhibition leads to increased membrane permeability and ultimately cell death due to leakage of cellular contents. The accumulation of squalene, resulting from this blockage, is also toxic to fungal cells .

Antifungal Spectrum

The compound demonstrates potent activity against a variety of fungi:

- Dermatophytes : Highly effective against Trichophyton rubrum and Microsporum canis.

- Yeasts : Active against Candida albicans, with efficacy surpassing that of terbinafine.

- Other Fungi : Shows low minimum inhibitory concentrations (MICs) for Cryptococcus neoformans and Aspergillus spp. .

Case Studies

-

Tinea Cruris Treatment :

A comparative study involving 76 male patients treated with either 1% butenafine cream or 1% terbinafine cream revealed that butenafine produced superior results. Mycological cure rates were significantly higher at 42 days post-treatment (94.87% for butenafine vs. 62.16% for terbinafine), demonstrating its rapid action and effectiveness in treating tinea cruris .Parameter Butenafine (1%) Terbinafine (1%) Mycological Cure Rate (42 days) 94.87% 62.16% Overall Cure Rate (42 days) 79.49% 62.16% Effective Treatment Rate (2 weeks post-treatment) 92.31% 81.08% -

Onychomycosis Management :

A double-blind study assessed the efficacy of a cream containing 2% butenafine hydrochloride combined with 20% urea for treating toenail onychomycosis. Results showed an impressive cure rate of 88% compared to placebo (0%), with no significant adverse effects reported among participants .

Comparative Analysis with Other Antifungals

This compound has been compared with other antifungal agents in various studies:

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N.ClH/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19;/h4-14,23H,15-16H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWBHDSYHEYDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.